J-1048

ALK5 inhibition Kinase assay IC50 comparison

Liver fibrosis researchers face reproducibility risks when substituting ALK5 inhibitors without compound-specific validation. J-1048 provides validated in vivo efficacy with a unique dual-mechanism profile: • ALK5 IC50 = 0.03 μM, ~3-fold more potent than SB-431542 (IC50 0.094 μM). • In vivo efficacy at 12.5 mg/kg matches LY-2157299 at 50 mg/kg (75% dose reduction). • Dual blockade of TGF-β/Smad and P2X7R-NLRP3 inflammasome pathways. Selectivity-profiled against p38α MAP kinase for experimental control.

Molecular Formula C23H17FN6S2
Molecular Weight 460.6 g/mol
Cat. No. B12396714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ-1048
Molecular FormulaC23H17FN6S2
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NN(C=C2C3=CC4=NSN=C4C=C3)CC(=S)NC5=CC(=CC=C5)F
InChIInChI=1S/C23H17FN6S2/c1-14-4-2-7-20(25-14)23-18(15-8-9-19-21(10-15)29-32-28-19)12-30(27-23)13-22(31)26-17-6-3-5-16(24)11-17/h2-12H,13H2,1H3,(H,26,31)
InChIKeyTVWMUKRZUMLJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

J-1048: ALK5 Inhibitor for Liver Fibrosis


J-1048 (CAS 2374772-60-6, C23H17FN6S2) is a synthetic small-molecule activin receptor-like kinase 5 (ALK5) inhibitor belonging to the pyrazole derivative chemical class [1]. This compound was rationally designed and synthesized as a novel chemical entity to target the TGF-β/Smad signaling pathway, which is critically implicated in the pathogenesis of hepatic fibrosis and inflammation [1]. J-1048 exerts its pharmacological effect by explicitly blocking ALK5-mediated downstream phosphorylation events, thereby suppressing fibrotic progression in experimental models [1].

ALK5 kinase inhibition research
TGF-β/Smad pathway studies
Hepatic fibrosis model context

J-1048: ALK5 Inhibitor Selectivity Rationale


In scientific procurement, substituting one ALK5 inhibitor for another without rigorous comparative validation introduces significant risk to experimental reproducibility. The TGF-β type I receptor kinase (ALK5) inhibitor landscape encompasses structurally diverse chemotypes—including imidazoles, pyrazoles, and dihydropyrrolopyrazoles—each with distinct selectivity profiles, kinase inhibition kinetics, and off-target liabilities [1]. Even within the same nominal target class, compounds can exhibit markedly divergent potencies, as exemplified by the ~3,000-fold difference between the early-generation ALK5 inhibitor SB-431542 (IC50 = 94 nM) and more optimized clinical candidates [1]. Furthermore, in vivo anti-fibrotic efficacy is not reliably predicted by in vitro enzymatic IC50 values alone; it depends critically on pharmacokinetic behavior, tissue distribution, and the compound's ability to modulate secondary inflammatory pathways such as the P2X7R-NLRP3 inflammasome axis [2]. Therefore, procurement decisions must be guided by compound-specific evidence of target engagement, selectivity, and validated in vivo disease-modifying activity rather than generic class assumptions.

Chemotype ALK5 inhibitor chemotype diversity (pyrazoles, imidazoles, etc.) may shift selectivity and off-target profiles.
Potency In vitro IC50 alone may not predict in vivo anti-fibrotic model response; PK and tissue distribution are critical.
Mechanism Class-level assumptions risk overlooking compound-specific secondary mechanisms such as P2X7R-NLRP3 modulation.

J-1048: Efficacy and Selectivity Profile


Enzymatic ALK5 Inhibition vs. SB-431542

J-1048 demonstrates sub-micromolar potency against ALK5 in a recombinant kinase assay. While a direct head-to-head comparison under identical assay conditions is not available from the primary literature, cross-study comparative analysis reveals that J-1048's reported IC50 (0.03 μM) represents approximately a 3-fold improvement in enzymatic potency over the widely used reference ALK5 inhibitor SB-431542, which exhibits an IC50 of 94 nM (0.094 μM) for ALK5 autophosphorylation inhibition .

ALK5 IC50 Comparison
Cross-study comparable
J-1048: 0.03 μM (recombinant ALK5, radiometric assay)
SB-431542: 0.094 μM (cellular autophosphorylation)
Supports ALK5 target engagement assessment
Approx. 3.1-fold lower IC50; cross-assay variability may affect direct comparison
ALK5 inhibition Kinase assay IC50 comparison

In Vivo Efficacy vs. Galunisertib in Liver Fibrosis

In a direct head-to-head in vivo study, J-1048 was compared to LY-2157299 (Galunisertib), a clinical-stage ALK5 inhibitor, in a thioacetamide (TAA)-induced mouse model of liver fibrosis. J-1048 administered at 12.5 mg/kg and 25 mg/kg significantly reduced serum biomarkers of liver injury (ALT and AST) and attenuated hepatic collagen deposition as assessed by histopathological staining [1]. Critically, J-1048 at the lower dose of 12.5 mg/kg achieved therapeutic efficacy comparable to or exceeding that of LY-2157299 administered at a 4-fold higher dose of 50 mg/kg [1].

In Vivo Anti-Fibrotic Comparison
Direct head-to-head comparison
J-1048 12.5 mg/kg: reduced ALT/AST, attenuated collagen
Galunisertib 50 mg/kg: comparable or lower response
Supports in vivo liver fibrosis model-response interpretation
TAA-induced mouse model; J-1048 at 4-fold lower dose matched comparator
Liver fibrosis In vivo efficacy Thioacetamide model

P2X7R-NLRP3 Inflammasome Modulation vs. SB-431542

Beyond canonical TGF-β/Smad pathway blockade, J-1048 exhibits a distinctive secondary pharmacological mechanism: inhibition of the P2X7R-NLRP3 inflammasome axis. The compound significantly suppressed the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) by inhibiting this pathway in the context of hepatic fibrosis [1]. This dual-pathway activity is not a reported feature of the classical ALK5 inhibitor SB-431542, whose primary mechanism is confined to ATP-competitive inhibition of ALK4/5/7 kinase activity [2].

Dual-Pathway Modulation
Class-level inference
J-1048 inhibited IL-1β via P2X7R-NLRP3; SB-431542 lacks reported inflammasome activity.
Supports combined anti-fibrotic/anti-inflammatory research context
Qualitative differentiation; requires independent confirmation
Inflammasome P2X7R-NLRP3 Anti-inflammatory

Kinase Selectivity: ALK5 vs. p38α MAPK

Selectivity profiling is critical for interpreting experimental results with kinase inhibitors. In enzymatic assays assessing both ALK5 and p38α mitogen-activated protein (MAP) kinase, J-1048 demonstrated preferential inhibition of ALK5 over p38α MAP kinase [1]. While precise IC50 values for p38α were not disclosed in the primary publication, the study design explicitly included p38α as a counter-screen to establish selectivity, indicating that meaningful discrimination between these kinases was observed [1].

ALK5 vs. p38α Selectivity
Data to verify
J-1048 showed preferential ALK5 inhibition; p38α counter-screen included but ratio not disclosed.
Supports selectivity profiling; quantitative panel data needed
Complete selectivity data would strengthen interpretation
Kinase selectivity p38α MAP kinase Off-target profiling

J-1048: Key Research Applications


Liver Fibrosis Studies with Superior In Vivo Potency

J-1048 is ideally suited for investigators conducting preclinical liver fibrosis studies who require a tool compound with demonstrated in vivo efficacy at lower doses than clinical-stage ALK5 inhibitors. The direct head-to-head comparison showing J-1048 (12.5 mg/kg) achieves efficacy comparable to LY-2157299 (50 mg/kg) [1] makes J-1048 the preferred choice for studies where minimizing compound consumption or reducing potential dose-dependent off-target effects is a priority. This evidence positions J-1048 as a cost-effective and scientifically rigorous alternative to higher-dose ALK5 inhibitor regimens in TAA-induced and potentially other hepatic fibrosis models. [1]

Inflammatory Mechanisms in Fibrosis Research

For research programs focused on dissecting the intersection of TGF-β signaling and innate immune pathways in fibrosis, J-1048 offers a unique dual-mechanism profile. Its ability to concurrently block the TGF-β/Smad pathway and inhibit the P2X7R-NLRP3 inflammasome-mediated IL-1β production [1] enables experiments that cannot be performed with classical ALK5 inhibitors such as SB-431542, which lack reported activity on the inflammasome axis. This makes J-1048 particularly valuable for studies exploring the therapeutic potential of combined anti-fibrotic and anti-inflammatory targeting strategies. [1]

Kinase Selectivity Controls in TGF-β Research

J-1048's characterized selectivity profile against p38α MAP kinase [1] provides researchers with a defined experimental control for differentiating ALK5-mediated effects from confounding p38α-dependent responses. In TGF-β signaling studies where MAP kinase crosstalk may influence experimental outcomes, J-1048's documented selectivity—while requiring further validation with complete panel data—offers an initial framework for designing appropriate control experiments and interpreting pathway-specific effects. Researchers should verify selectivity parameters under their specific experimental conditions. [1]

Benchmarking Novel ALK5 Inhibitors

J-1048's well-documented IC50 of 0.03 μM for ALK5 inhibition in recombinant enzyme assays [1] establishes a quantitative benchmark for evaluating next-generation ALK5 inhibitors. Medicinal chemistry and pharmacology groups developing novel anti-fibrotic compounds can employ J-1048 as a reference standard in head-to-head potency comparisons, leveraging its ~3-fold potency advantage over the widely used SB-431542 (IC50 = 0.094 μM) to calibrate assay sensitivity and contextualize the activity of new chemical entities. [1]

Application
Selection Property
Validation Focus
Liver fibrosis model-response studies
ALK5 inhibition with reported in vivo anti-fibrotic activity
Dose-response and model endpoint validation
TGF-β/inflammasome crosstalk research
Dual-pathway ALK5 inhibition and P2X7R-NLRP3 modulation
IL-1β and inflammasome pathway endpoints
ALK5 vs. p38α selectivity research
Documented ALK5 selectivity with p38α counter-screen
Kinase selectivity panel verification
ALK5 inhibitor benchmarking studies
Reported ALK5 inhibition reference
Assay calibration and potency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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